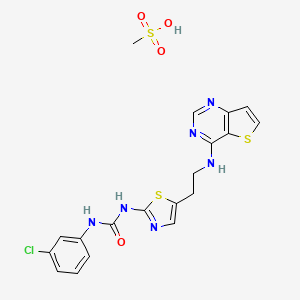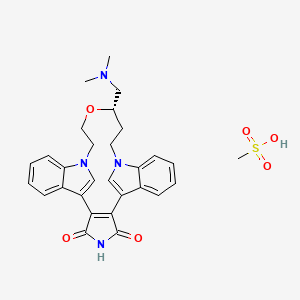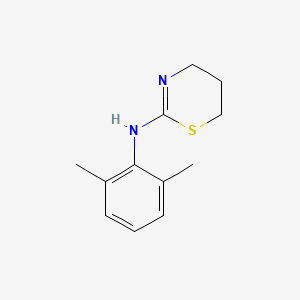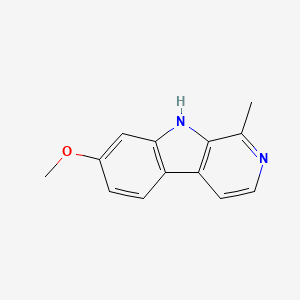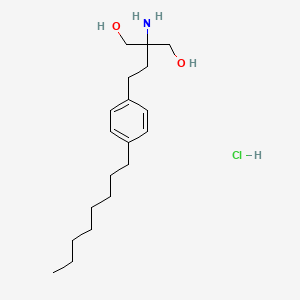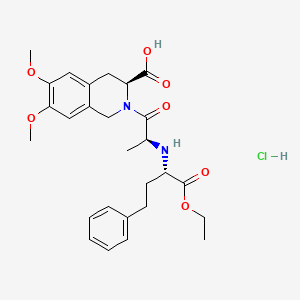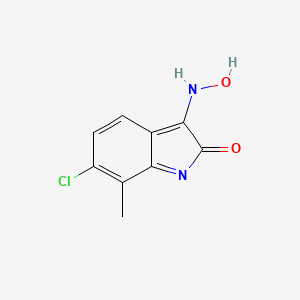
6-Chloro-3-(hydroxyamino)-7-methylindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18BIOder is a neuroprotective GSK-3β inhibitor, highly selectively inhibiting HIV-1. It is the second generation derivative of 6BIO.
Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
The chemical compound 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one is involved in the synthesis of complex heterocyclic systems. For instance, Holzer et al. (2003) described the synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones, which are derived from pyrazoles reacted with hydroxylamine, leading to compounds that include structures similar to 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one. These compounds' structures were elucidated using single-crystal X-ray analysis and NMR spectroscopic investigations, showcasing the compound's role in the synthesis and structural characterization of new heterocyclic systems (Holzer et al., 2003).
2. Asymmetric Synthesis of Amino Acids
In the field of asymmetric synthesis, compounds similar to 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one are used as intermediates. Oppolzer et al. (1992) detailed the synthesis of α-amino acids and α-N-hydroxyamino acids from N-acylbornane-10,2-sultams, using a process that involves treating N-acylsultams with reagents like 1-chloro-1-nitrosocyclohexane, which bears resemblance to the structure of 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one. This highlights the compound's utility in the synthesis of important biological molecules like amino acids (Oppolzer et al., 1992).
3. Antitumor Activity
Compounds structurally related to 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one have been investigated for their potential antitumor activities. For example, Andreani et al. (1979) synthesized hydrazone derivatives of 5-substituted 2-chloro-3-formyl-6-methylindole, which is structurally similar to the compound , and reported preliminary results on their activity against leukemia in mice. This suggests a possible avenue for the use of such compounds in cancer research (Andreani et al., 1979).
4. Enaminone-Based Anticonvulsant Study
In a study by Kubicki et al. (2000), compounds including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, which share a resemblance with 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one, were analyzed for their crystal structures. These compounds, known for their anticonvulsant properties, demonstrate the potential application of such chemical structures in pharmaceutical research, particularly in the development of anticonvulsant drugs (Kubicki et al., 2000).
Propriétés
Numéro CAS |
275374-93-1 |
|---|---|
Nom du produit |
6-Chloro-3-(hydroxyamino)-7-methylindol-2-one |
Formule moléculaire |
C9H7ClN2O2 |
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
6-chloro-7-methyl-3-nitroso-1H-indol-2-ol |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12-14/h2-3,11,13H,1H3 |
Clé InChI |
PNSCLWDBNGJLCG-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl |
SMILES |
CC1=C(C=CC2=C1NC(=C2N=O)O)Cl |
SMILES canonique |
CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
18BIOder; 18-BIOder; 18 BIOder; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)
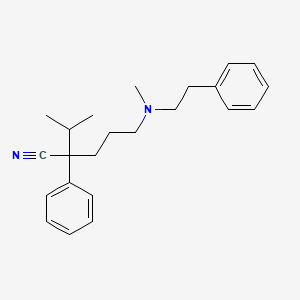
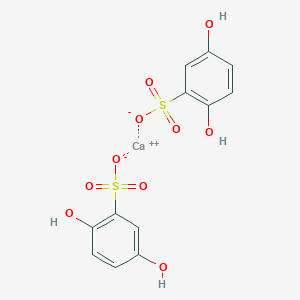
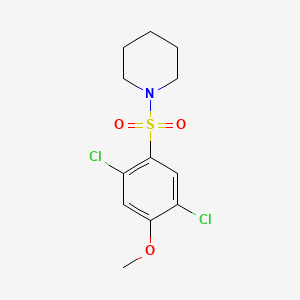
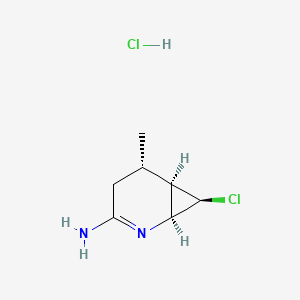
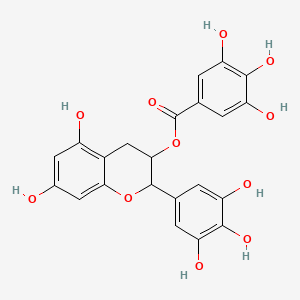
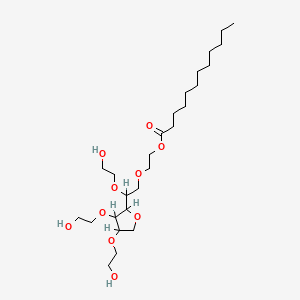
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)
